molecular formula C10H18O3 B569846 3-Hydroxy-4-isopropylcyclohexane-1-carboxylic acid CAS No. 91006-77-8

3-Hydroxy-4-isopropylcyclohexane-1-carboxylic acid

Cat. No.: B569846
CAS No.: 91006-77-8
M. Wt: 186.251
InChI Key: PSJWHBLMRRRGQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxy-4-isopropylcyclohexane-1-carboxylic acid is an organic compound with the molecular formula C10H18O3 It is a cyclohexane derivative with a hydroxyl group at the 3-position, an isopropyl group at the 4-position, and a carboxylic acid group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4-isopropylcyclohexane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the hydroxylation of 4-isopropylcyclohexanone followed by carboxylation. The reaction conditions typically involve the use of strong oxidizing agents such as potassium permanganate or chromium trioxide for the hydroxylation step. The carboxylation step can be achieved using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. Catalysts such as palladium or platinum may be employed to enhance the reaction rates and yields. The use of green chemistry principles, such as solvent-free reactions and renewable feedstocks, is also being explored to make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4-isopropylcyclohexane-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, potassium permanganate.

    Reduction: LiAlH4, BH3.

    Substitution: Nucleophiles such as halides, amines, or thiols.

Major Products Formed

    Oxidation: Formation of 4-isopropylcyclohexanone or 4-isopropylcyclohexanal.

    Reduction: Formation of 3-hydroxy-4-isopropylcyclohexanol.

    Substitution: Formation of various substituted cyclohexane derivatives.

Scientific Research Applications

3-Hydroxy-4-isopropylcyclohexane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-isopropylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. The isopropyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-4-methylcyclohexane-1-carboxylic acid
  • 3-Hydroxy-4-ethylcyclohexane-1-carboxylic acid
  • 3-Hydroxy-4-tert-butylcyclohexane-1-carboxylic acid

Uniqueness

3-Hydroxy-4-isopropylcyclohexane-1-carboxylic acid is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

91006-77-8

Molecular Formula

C10H18O3

Molecular Weight

186.251

IUPAC Name

3-hydroxy-4-propan-2-ylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C10H18O3/c1-6(2)8-4-3-7(10(12)13)5-9(8)11/h6-9,11H,3-5H2,1-2H3,(H,12,13)

InChI Key

PSJWHBLMRRRGQW-UHFFFAOYSA-N

SMILES

CC(C)C1CCC(CC1O)C(=O)O

Synonyms

rac-3-Hydroxy-4-(1-methylethyl)-cyclohexanecarboxylic Acid

Origin of Product

United States

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